Boc-L-beta-homoglutamic acid 6-benzyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

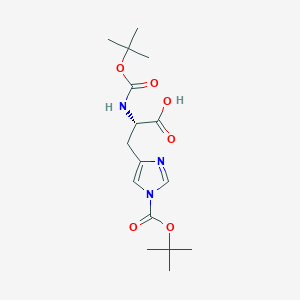

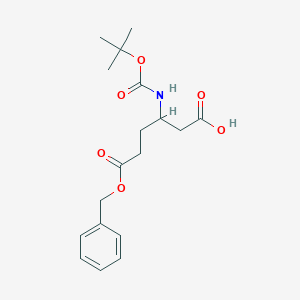

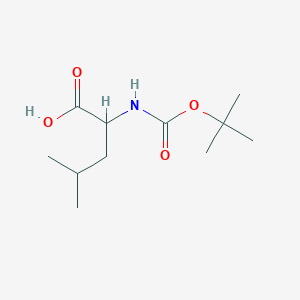

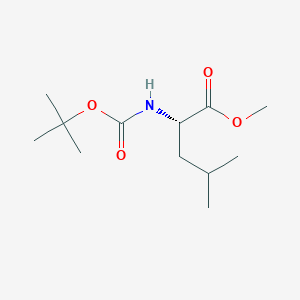

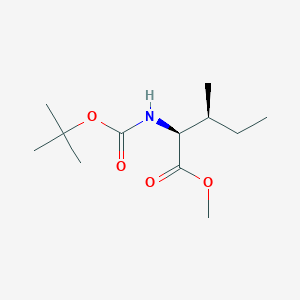

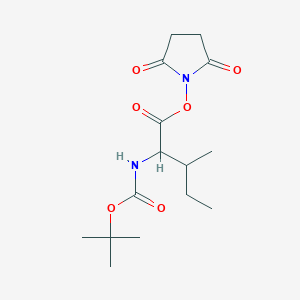

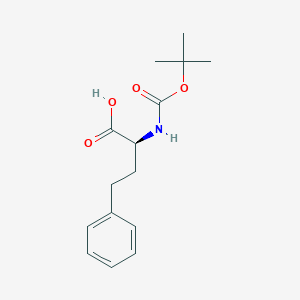

Boc-L-beta-homoglutamic acid 6-benzyl ester, also known as Boc-Hgl-OBzl, is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a white powder with a molecular formula of C18H25NO6 and a molecular weight of 351.39 .

Molecular Structure Analysis

The InChI string for this compound isInChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(11-15(20)21)9-10-16(22)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21)/t14-/m0/s1 . The Canonical SMILES string is CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)CC(=O)O . It has a predicted density of 1.178±0.06 g/cm3 and a predicted boiling point of 530.0±45.0 °C .

Applications De Recherche Scientifique

Aggregational Behavior in Solvents

Studies have shown that Boc-L-glutamic acid oligomeric benzyl esters, which are structurally related to Boc-L-beta-homoglutamic acid 6-benzyl ester, exhibit interesting aggregational behavior in solvents like benzene and dioxane. These oligomeric molecules tend to form aggregates, and their behavior has been analyzed using techniques like SAXS (Small Angle X-ray Scattering) and Fourier transform IR spectroscopy. The aggregational behavior is influenced by factors such as the concentration of the solution and the presence of bulky Boc groups which can hinder the formation of aggregates (Ishida et al., 2002) (Okabayashi et al., 2002).

Synthesis and Chemical Transformations

Synthesis of Related Compounds:

- Conversion to Diazoketone Intermediate: The synthesis of N-Boc-(1S)-benzylhydroxy-3-chloropropylamine, a precursor to pharmaceutically active compounds, involves a conversion to the diazoketone intermediate, showcasing a stepwise procedure in a liquid phase. This conversion plays a crucial role in the production of HIV protease inhibitors (Pollet et al., 2009).

- Optically Pure β-Amino Acids Synthesis: The synthesis of orthogonally protected optically pure β-amino acids, such as constrained phenylalanine analogs, has been described. These syntheses involve complex chemical transformations and are crucial for the development of peptide-based therapeutic agents (Kawahata & Goodman, 1999).

Molecular Binding and Interaction

Molecular Discrimination by Capsule

A study utilized a self-assembled cylindrical capsule to bind N-alpha-protected amino acid esters, including those related to this compound. This study provides insights into how such molecules can be selectively encapsulated and recognized, offering potential applications in molecular sensing and drug delivery systems (Hayashida et al., 2002).

Chemical Stability and Modification

Synthesis of Stable Analogs

In a quest to enhance the stability of certain peptide-based drugs, analogs were synthesized where the ester bond was replaced by a more stable linkage. This approach can be potentially applied to the stability enhancement of compounds structurally related to this compound, thus making them more suitable for in vivo studies (Amblard et al., 1993).

Safety and Hazards

Propriétés

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(11-15(20)21)9-10-16(22)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABNOCWCLLYHKE-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)